molecular formula C13H16ClN3O B114177 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole CAS No. 146993-12-6

3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole

Cat. No. B114177
M. Wt: 265.74 g/mol
InChI Key: OWIOWWPDSOTTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, also known as ACTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of tetrahydrocarbazoles, which are known for their diverse biological activities. In

Scientific Research Applications

3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, neurobiology, and materials science. In medicinal chemistry, 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In neurobiology, 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In materials science, 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism Of Action

The mechanism of action of 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer, which may contribute to its therapeutic effects. Additionally, 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole has been shown to interact with various receptors in the brain, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole can inhibit the proliferation of cancer cells and reduce inflammation in immune cells. In vivo studies have shown that 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole can reduce the size of tumors and improve cognitive function in animal models of neurodegenerative diseases. Additionally, 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. Additionally, the synthesis method for 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole is relatively simple and can be optimized to produce high yields of pure compound. However, one limitation of using 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole in lab experiments is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole. One area of interest is the development of 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole-based materials with unique properties for use in various applications such as sensors and electronic devices. Another area of interest is the development of 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole and its potential applications in various fields.
Conclusion:
In conclusion, 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole is a promising compound with diverse biological activities and potential applications in various fields. The synthesis method for 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole is relatively simple and can be optimized to produce high yields of pure compound. 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole has been extensively studied for its potential applications in medicinal chemistry, neurobiology, and materials science. Future research on 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole should focus on the development of 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole-based materials and drugs, as well as further studies to fully understand its mechanism of action.

Synthesis Methods

The synthesis of 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole involves the reaction of 3-nitro-1,2,3,4-tetrahydrocarbazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using hydrogen gas and a palladium catalyst to yield 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole. This method has been optimized to produce high yields of pure 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole and has been used in various research studies.

properties

CAS RN

146993-12-6

Product Name

3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole

Molecular Formula

C13H16ClN3O

Molecular Weight

265.74 g/mol

IUPAC Name

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C13H15N3O.ClH/c14-8-2-4-12-10(6-8)9-5-7(13(15)17)1-3-11(9)16-12;/h1,3,5,8,16H,2,4,6,14H2,(H2,15,17);1H

InChI Key

OWIOWWPDSOTTNG-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)C(=O)N.Cl

Canonical SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)C(=O)N.Cl

synonyms

3-amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
BRL 56905
BRL-56905

Origin of Product

United States

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